1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “1-(1-Adamantyl)ethylamine hydrochloride” has been reported in literature . The process involves the preparation of an intermediate N-(1-adamantyl)-acetamide through a Ritter-type reaction starting with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid . This intermediate is then deacetylated to afford 1-amino-adamantane, and the salt formed with anhydrous HCl gives the final product .
Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives have been studied extensively . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Transformations
Research on tetrahydropyridines, including compounds related to 1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, has led to the development of new synthetic methodologies and chemical transformations. For instance, the synthesis of tetrahydropyridines through the reactions of pyridine N-oxide with mercaptans has been explored, yielding a new series of compounds with potential applications in medicinal chemistry and material science Kokosa, Bauer, & Egan, 1976. Moreover, the study on transformations of 1-[2-(Adamantan-1-yl)-2-hydroxyethyl]-1,2,3,6-tetrahydropyridines by trifluoromethanesulfonic acid has revealed new pathways for intramolecular cyclization and the formation of novel structures Shadrikova, Golovin, Rybakov, & Klimochkin, 2020.
Neuroprotective and Antioxidant Properties
Investigations into the antioxidant and neuroprotective properties of aminoadamantane derivatives have shown promising results. New analogues of the antiparkinsonian drug 1-aminoadamantane have been synthesized, displaying higher antioxidative capacity and potential applications in treating neurodegenerative disorders Skolimowski, Kochman, Gebicka, & Metodiewa, 2003.
Material Science Applications
The synthesis and characterization of new polyamide-imides containing pendent adamantyl groups demonstrate the compound's relevance in material science. These polymers, prepared through the polycondensation of a new diimide-dicarboxylic acid and various aromatic diamines, exhibit excellent thermal stability and mechanical properties, indicating potential uses in high-performance materials Liaw & Liaw, 2001.
Antimicrobial and Anti-inflammatory Activities
The synthesis and evaluation of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have shown significant antimicrobial and anti-inflammatory activities. These compounds, derived from 1-adamantanecarbonyl chloride, exhibit potent activity against a range of bacteria and have demonstrated dose-dependent anti-inflammatory effects in vivo Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007.
Safety And Hazards
Future Directions
Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is one of the most important and promising lines . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2,13-15H,3-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYZUHPLYGQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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